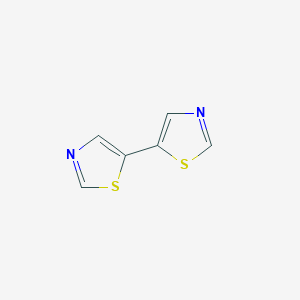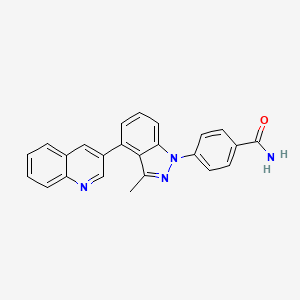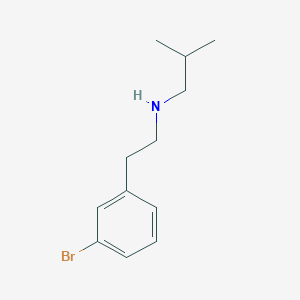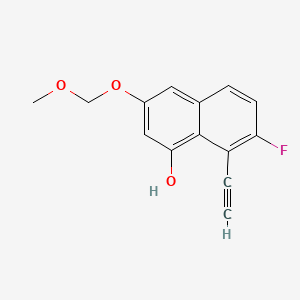
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL is a synthetic organic compound characterized by its unique structure, which includes an ethynyl group, a fluorine atom, and a methoxymethoxy group attached to a naphthalen-1-ol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the ethynyl and fluorine substituents. Common synthetic routes include:
Naphthalene Derivative Preparation: The initial step involves the functionalization of naphthalene to introduce the methoxymethoxy group.
Ethynylation: The ethynyl group is introduced using palladium-catalyzed coupling reactions, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce ethyl-substituted derivatives.
Applications De Recherche Scientifique
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine substituents play a crucial role in its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoro-3-(methoxymethoxy)naphthalen-1-OL: Lacks the ethynyl group, resulting in different reactivity and applications.
8-Ethynyl-3-(methoxymethoxy)naphthalen-1-OL: Lacks the fluorine atom, affecting its chemical properties and biological activity.
8-Ethynyl-7-fluoro-1-naphthol: Lacks the methoxymethoxy group, leading to variations in solubility and reactivity.
Uniqueness
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL is unique due to the combination of the ethynyl, fluorine, and methoxymethoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C14H11FO3 |
|---|---|
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C14H11FO3/c1-3-11-12(15)5-4-9-6-10(18-8-17-2)7-13(16)14(9)11/h1,4-7,16H,8H2,2H3 |
Clé InChI |
XVIXTTQVFSCNFE-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C2C(=C1)C=CC(=C2C#C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


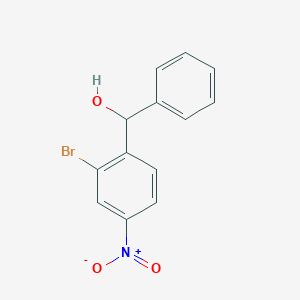
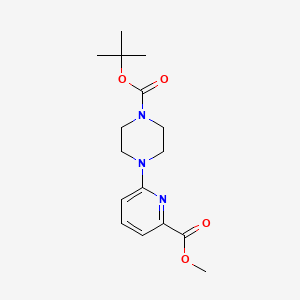
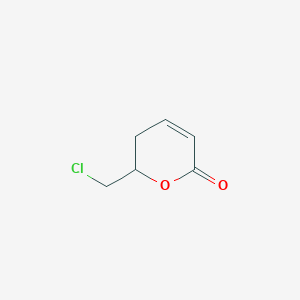
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
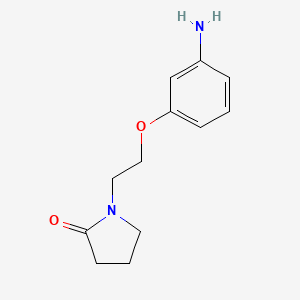


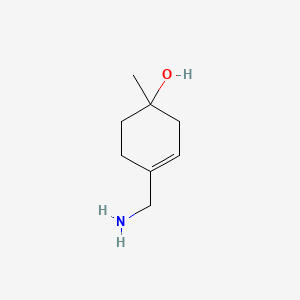

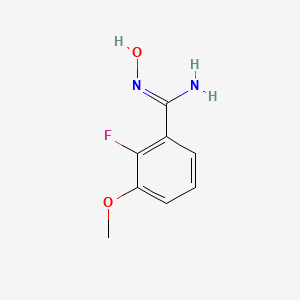
![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)
